4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one
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Overview
Description
Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .Scientific Research Applications
Synthesis and Chemical Properties :
- Sekar and Prasad (1999) discussed the synthesis of quinolinone derivatives, including methods relevant to 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one. They explored general methods for the synthesis of 4-hydroxy-2-quinolinone derivatives as precursors to alkaloids found in the Rutaceae family. This research contributes to the broader understanding of synthesizing complex quinolinone structures (Sekar & Prasad, 1999).
Anticancer Potential :
- Desai et al. (2017) synthesized and evaluated quinolin-2-one derivatives as potential anticancer agents. Their findings indicate that certain quinolinone compounds showed promising anticancer activity, highlighting the therapeutic potential of compounds like this compound (Desai et al., 2017).
Antibacterial and Antimicrobial Properties :
- Raju et al. (2016) studied the synthesis of quinoline derivatives and evaluated their antibacterial and antifungal activities. This research underscores the antimicrobial potential of quinoline compounds, suggesting possible applications of this compound in developing new antimicrobial agents (Raju et al., 2016).
Biochemical Research and Enzyme Inhibition :
- Letellier et al. (2008) explored the synthesis of substituted quinolin-2-one derivatives to investigate their potential in inhibiting the Rho-kinase enzyme, significant in arterial hypertension. This research highlights the biochemical research applications of quinolinone compounds, particularly in studying enzyme inhibition (Letellier et al., 2008).
Pharmaceutical Development :
- Wang et al. (2009) synthesized analogues of natural compounds (makaluvamines), including quinolinone derivatives, and evaluated their anticancer activity. This study demonstrates the relevance of quinolinone compounds in pharmaceutical research, particularly in the development of new anticancer agents (Wang et al., 2009).
Corrosion Inhibition :
- Khattabi et al. (2019) investigated pyran derivatives containing the quinoline ring, such as this compound, for their role in corrosion inhibition. This research suggests potential applications in materials science, particularly in protecting metals against corrosion (Khattabi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,8-dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-13-6-4-8-16(10-13)12-20-18(21)11-15(3)17-9-5-7-14(2)19(17)20/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPFYDJCAVVAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=C(C3=CC=CC(=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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